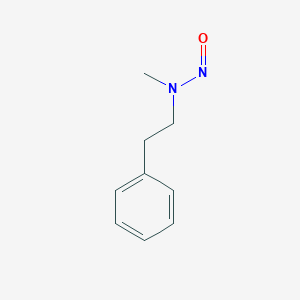

Phenethylamine, N-methyl-N-nitroso-

Overview

Description

Phenethylamine, N-methyl-N-nitroso- is a compound studied in various fields of chemistry. It's notable for its unique molecular structure and chemical properties.

Synthesis Analysis

- The synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound related to Phenethylamine, N-methyl-N-nitroso-, has been examined (B. Al-Hourani et al., 2016).

- The synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, is widely used in various fields including medicine and pesticides (Wang Ling-ya, 2015).

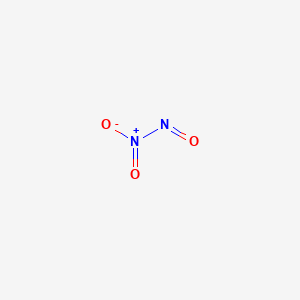

Molecular Structure Analysis

- The crystal and molecular structures of related compounds like N-phenyl-4-nitrobenzylamine and N-phenyl-4-nitrophenethylamine have been determined by X-ray methods, providing insights into the structural characteristics of Phenethylamine, N-methyl-N-nitroso- (F. Iwasaki et al., 1988).

Chemical Reactions and Properties

- N-Nitroso-N-methylvinylamine, a related compound, has shown reactions with guanyl and adenyl moieties to yield various adducts, illustrating the reactive nature of such compounds (O. Okazaki et al., 1993).

Physical Properties Analysis

- The physical properties of compounds similar to Phenethylamine, N-methyl-N-nitroso- have been studied, such as in the case of crystal structure analysis of chloro(cyclo-octa-1,5-diene)[4-dimethylamino-2-methyl(nitroso)benzene-N′]rhodium(I) (G. Matsubayashi & Toshio Tanaka, 1990).

Scientific Research Applications

Environmental Presence and Toxicity

Research has delved into the environmental presence and potential toxicity of N-nitroso compounds, including Phenethylamine, N-methyl-N-nitroso-. Nitrosamines, including N-nitrosodimethylamine (NDMA), are recognized as potent environmental pollutants often found in water sources. These compounds can form through various chemical reactions, such as the interaction between organic precursors like dimethylamine and disinfectants used in water treatment processes. The formation mechanisms, occurrence, and removal strategies of nitrosamines in water systems have been extensively studied due to their carcinogenic potential and the risks they pose to public health (Nawrocki & Andrzejewski, 2011; Sharma, 2012; Kim, Lee, & Park, 2014).

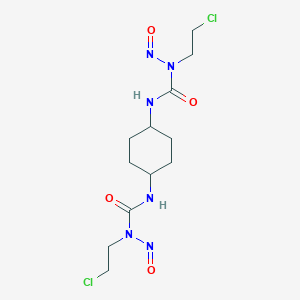

Carcinogenic Potential and Formation

The carcinogenic potential of N-nitroso compounds, including Phenethylamine, N-methyl-N-nitroso-, and their formation from dietary precursors in the human body, have been subjects of significant concern. Studies have focused on the risk assessment of these compounds, considering their formation from various precursors and their mutagenic and carcinogenic properties. The interaction between dietary components and the endogenous formation of N-nitroso compounds in the stomach has been particularly highlighted, with implications for understanding their role in cancer development (Shephard, Schlatter, & Lutz, 1987; Olajos, 1977).

Pharmacological and Recreational Use

While the focus is not on drug use and dosage, it's noteworthy that certain phenethylamines have been researched for their psychotropic properties and potential interactions with prescription drugs. The pharmacokinetics, drug-drug interactions, and the implications of such interactions for populations with mental disorders or engaging in risky behaviors have been topics of investigation (Inan, Brunt, Contrucci, Hondebrink, & Franssen, 2020).

Regulatory Challenges and Safety

The regulatory challenges posed by phenethylamine derivatives, including their adulteration and misbranding in dietary supplements, have been critically reviewed. The safety concerns, legal status, and efforts to control the distribution and use of these compounds highlight the complexity of managing substances with potential health risks (Pawar & Grundel, 2017).

Mechanism of Action

Target of Action

Phenethylamine, N-methyl-N-nitroso-, also known as Nitrosomethyl-(2-phenylethyl)amine, is a compound that primarily targets the TAAR1 , a G protein-coupled receptor . This receptor plays a crucial role in modulating catecholamine neurotransmission .

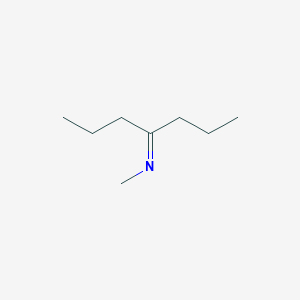

Mode of Action

The compound interacts with its target, the TAAR1 receptor, and modulates catecholamine neurotransmission

Biochemical Pathways

The compound is derived from the trace amine, phenethylamine (PEA) . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into Nitrosomethyl-(2-phenylethyl)amine .

Pharmacokinetics

It is known that the compound is a naturally occurring trace amine neuromodulator in humans . It has been detected in human urine , suggesting that it is metabolized and excreted by the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

It is known that the compound significantly increases the effects of pea , which suggests that it may have a role in modulating neurotransmission.

Action Environment

The action, efficacy, and stability of Phenethylamine, N-methyl-N-nitroso- can be influenced by various environmental factors. For instance, the compound is present at low concentrations in a wide range of foodstuffs , suggesting that dietary intake could potentially influence its levels in the body.

Safety and Hazards

properties

IUPAC Name |

N-methyl-N-(2-phenylethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVESHLVLHJKUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021003 | |

| Record name | Nitroso-N-methyl-N-(2-phenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13256-11-6 | |

| Record name | N-Methyl-N-nitrosobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosomethyl-(2-phenylethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroso-N-methyl-N-(2-phenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(nitroso)(2-phenylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylphenylethylnitrosamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYK7894FDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.